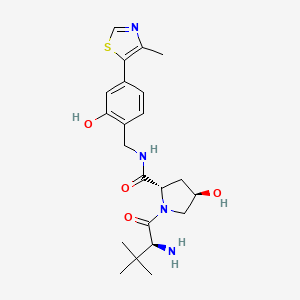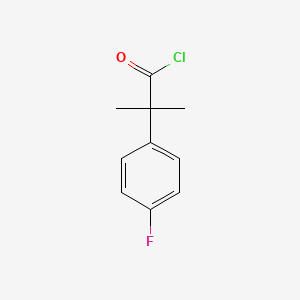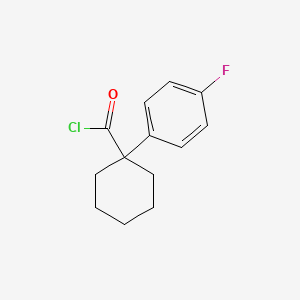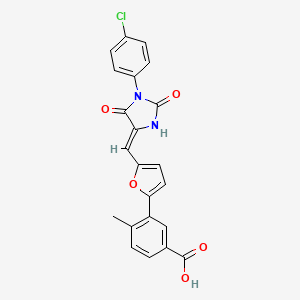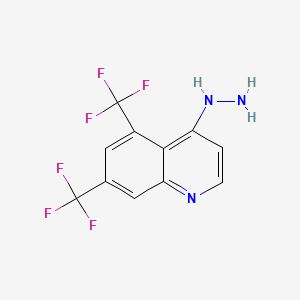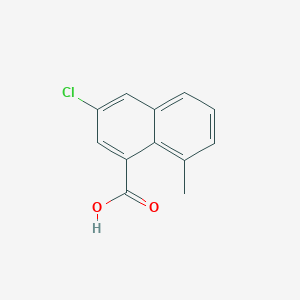
3-Chloro-8-methyl-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-methyl-1-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the third position and a methyl group at the eighth position on the naphthalene ring, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methyl-1-naphthoic acid can be achieved through several methods. One common approach involves the chlorination of 8-methyl-1-naphthoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the Friedel-Crafts acylation of 3-chloronaphthalene with methyl chloroformate, followed by hydrolysis to yield the desired product. This reaction requires the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-8-methyl-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-8-methyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving naphthoic acid derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Chloro-8-methyl-1-naphthoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The chlorine and methyl groups can affect the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-naphthoic acid: Similar in structure but lacks the methyl group at the eighth position.
8-Methyl-1-naphthoic acid: Similar but lacks the chlorine atom at the third position.
5-Chloro-8-nitro-1-naphthoic acid: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
3-Chloro-8-methyl-1-naphthoic acid is unique due to the specific positioning of both the chlorine and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-chloro-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9ClO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
CDIBPXWWZJGLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



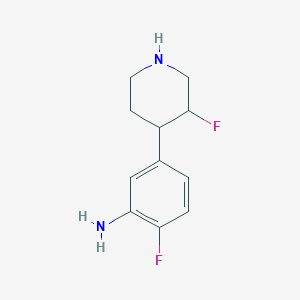
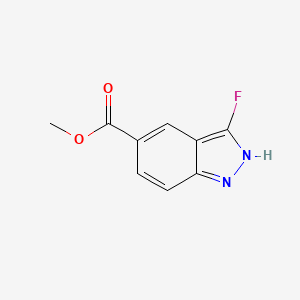
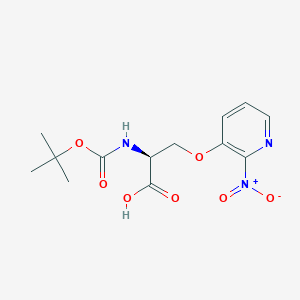

![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
